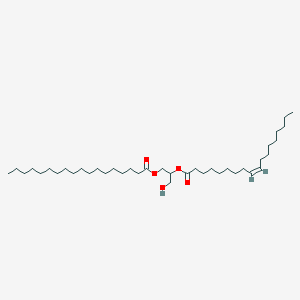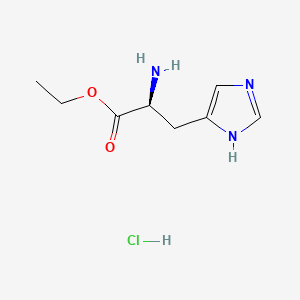![molecular formula C12H11ClN2S B3421299 Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine CAS No. 21344-79-6](/img/structure/B3421299.png)
Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine
Descripción general
Descripción
Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine, also known as 4-(4-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine, is a chemical compound with the molecular formula C12H11ClN2S and a molecular weight of 250.75 . It is used for research purposes .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine has been studied extensively in scientific research due to its potential applications in various fields. In medicine, it has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. In agriculture, it has been shown to exhibit insecticidal and herbicidal activities. In material science, it has been studied for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. It may also work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a wide range of bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine in lab experiments is that it exhibits a broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that it may exhibit cytotoxicity towards normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on Allyl-[4-(4-chloro-phenyl)-thiazol-2-yl]-amine. One direction is to study its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to study its potential use as an insecticide or herbicide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-14-12-15-11(8-16-12)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLBYLQUMHJCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233260 | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21344-79-6 | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-N-2-propen-1-yl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)






![Benzo[b]thiophene-5-ol, 4-bromo-](/img/structure/B3421260.png)

![1-Propanol, 3-[(5-bromo-2-pyridinyl)oxy]-](/img/structure/B3421277.png)

